Tadalafil, (6R,12aS)-

Catalog No.
S544413
CAS No.
171596-27-3
M.F
C22H19N3O4
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tadalafil, (6R,12aS)-

CAS Number

171596-27-3

Product Name

Tadalafil, (6R,12aS)-

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1

InChI Key

WOXKDUGGOYFFRN-IIBYNOLFSA-N

SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Practically insoluble in water
In water, 220 mg/L at 25 °C /Estimated/
2.50e-01 g/L

Synonyms

Cialis, IC 351, IC-351, IC351, Pyrazino(1',2':1,6)pyrido(3,4-b)indole-1,4-dione, 6-(1,3- benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-, (6R,12aR)-, tadalafil

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Description

The exact mass of the compound Tadalafil, (6R,12aS)- is 389.1376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in waterin water, 220 mg/l at 25 °c /estimated/2.50e-01 g/l3.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759172. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines. It belongs to the ontological category of benzodioxoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Tadalafil belongs to a class of drugs called phosphodiesterase-5 (PDE5) inhibitors. PDE5 is an enzyme found in smooth muscle tissue throughout the body, including the penis. By inhibiting PDE5, tadalafil increases blood flow to the penis, which is necessary for an erection [National Institutes of Health. Tadalafil. ].

Researchers are investigating the role of PDE5 in other bodily functions and how tadalafil might influence these functions.

Potential Applications

Here are some areas of scientific research into tadalafil's potential applications:

  • Pulmonary Arterial Hypertension (PAH): PAH is a condition characterized by high blood pressure in the arteries that supply the lungs. Early research suggests that tadalafil may be beneficial in treating PAH, possibly by relaxing blood vessels in the lungs [European Respiratory Society. Long-term efficacy and safety of tadalafil for pulmonary arterial hypertension: results from the ENABLE trials. ].
  • Benign Prostatic Hyperplasia (BPH): BPH is a non-cancerous enlargement of the prostate gland. Some studies suggest that tadalafil may improve symptoms of BPH, such as urinary urgency and frequency [National Institutes of Health. Tadalafil. ].

Tadalafil, chemically known as (6R,12aS)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino(1',2':1,6)pyrido(3,4-b)indole-1,4-dione, is a selective phosphodiesterase type 5 inhibitor. It is primarily used to treat erectile dysfunction and pulmonary arterial hypertension. The compound possesses a complex molecular structure with the formula C22H19N3O4C_{22}H_{19}N_{3}O_{4} and a molar mass of approximately 389.411 g/mol . Tadalafil's unique structure includes a bicyclic ring system that contributes to its pharmacological properties.

Tadalafil acts by inhibiting the enzyme phosphodiesterase type 5 (PDE5). PDE5 is responsible for the breakdown of cyclic guanosine monophosphate (cGMP) within the smooth muscle cells lining the blood vessels in the penis and lungs. By inhibiting PDE5, Tadalafil increases cGMP levels, leading to relaxation of smooth muscle cells, improved blood flow, and ultimately, its therapeutic effects in ED and PAH.

Tadalafil is generally well-tolerated, but common side effects include headache, flushing, and nasal congestion. It can also interact with other medications, particularly nitrates, which can cause a dangerous drop in blood pressure.

Here are some safety points to consider:

  • Tadalafil is not recommended for people with certain heart conditions or uncontrolled high blood pressure.
  • It can cause prolonged erections, a condition requiring immediate medical attention.

Tadalafil's mechanism of action involves the inhibition of phosphodiesterase type 5, which results in increased levels of cyclic guanosine monophosphate in the corpus cavernosum and pulmonary vasculature. This leads to enhanced vasodilation and improved blood flow . The primary metabolic pathway for tadalafil is through the liver enzyme CYP3A4, resulting in various metabolites, with methyl-catechol glucuronide being the most significant .

Tadalafil exhibits notable biological activity as a vasodilator. By inhibiting phosphodiesterase type 5, it prolongs the effects of cyclic guanosine monophosphate, leading to relaxation of smooth muscle and increased blood flow . The drug has a prolonged half-life of approximately 17.5 hours, allowing for extended therapeutic effects compared to other similar compounds . Common side effects include headache, dyspepsia, back pain, and flushing .

The synthesis of tadalafil typically begins with D-tryptophan methyl ester and piperonal through a Pictet–Spengler reaction. This is followed by several steps including:

  • Condensation: D-tryptophan methyl ester reacts with piperonal.
  • Cyclization: Formation of the diketopiperazine ring.
  • Acylation: Using chloroacetyl chloride.
  • Aminolysis: Final cyclization step to yield tadalafil.

Recent methods have focused on improving yields and purity by optimizing reaction conditions and solvents .

Tadalafil is primarily used for:

  • Erectile Dysfunction: It enhances erectile function by increasing blood flow to the penis.
  • Pulmonary Arterial Hypertension: It helps lower blood pressure in the pulmonary arteries.
  • Benign Prostatic Hyperplasia: It alleviates urinary symptoms associated with prostate enlargement .

Tadalafil has several important drug interactions:

  • Nitrates: Concurrent use can lead to severe hypotension.
  • Alpha-blockers: Caution is advised due to potential additive blood pressure-lowering effects.
  • CYP3A4 Inhibitors/Inducers: Drugs that affect this enzyme can alter tadalafil's effectiveness and safety profile .

Similar Compounds: Comparison

Tadalafil belongs to a class of drugs known as phosphodiesterase type 5 inhibitors. Other similar compounds include:

CompoundKey FeaturesUnique Aspects
SildenafilFirst PDE5 inhibitor; shorter duration of actionMore potent inhibition of PDE6
VardenafilSimilar mechanism; rapid onsetMore selective for PDE5 than sildenafil
AvanafilFast onset; fewer side effectsShortest half-life among PDE5 inhibitors

Tadalafil's unique advantage lies in its longer duration of action and selectivity for phosphodiesterase type 5 over other phosphodiesterases like phosphodiesterase type 6 and type 11 . This results in fewer visual side effects compared to sildenafil and vardenafil.

Tadalafil’s distinct pharmacokinetic profile and its broad therapeutic applications make it a valuable compound in treating erectile dysfunction and pulmonary arterial hypertension.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

389.13755610 g/mol

Monoisotopic Mass

389.13755610 g/mol

Heavy Atom Count

29

LogP

1.7
log Kow = 1.42 /Estimated/
1.7

Appearance

Solid powder

Melting Point

301-302 °C
301 - 302 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

742SXX0ICT

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (57%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tadalafil is indicated for the treatment of erectile dysfunction (ED) and either alone or in combination with [finasteride] for the treatment of benign prostatic hypertrophy (BPH). It is also indicated for the treatment of pulmonary arterial hypertension (PAH) both alone and in combination with [macitentan] or other endothelin-1 antagonists.
FDA Label
Treatment of erectile dysfunction. In order for tadalafil to be effective, sexual stimulation is required. Cialis is not indicated for use by women.
Talmanco is indicated in adults for the treatment of pulmonary arterial hypertension (PAH) classified as WHO functional class II and III, to improve exercise capacity. Efficacy has been shown in idiopathic PAH (IPAH) and in PAH related to collagen vascular disease.
AdultsTreatment of pulmonary arterial hypertension (PAH) classified as WHO functional class II and III, to improve exercise capacity (see section 5. 1). Efficacy has been shown in idiopathic PAH (IPAH) and in PAH related to collagen vascular disease. Paediatric populationTreatment of paediatric patients aged 2 years and above with pulmonary arterial hypertension (PAH) classified as WHO functional class II and III.
Treatment of erectile dysfunction in adult males. In order for tadalafil to be effective, sexual stimulation is required. Tadalafil Lilly is not indicated for use by women. Treatment of the signs and symptoms of benign prostatic hyperplasia in adult males.
Treatment of erectile dysfunction in adult males. In order for tadalafil to be effective, sexual stimulation is required. Tadalafil Mylan is not indicated for use by women.
Treatment of pulmonary arterial hypertension

Drug Classes

PDE5 Inhibitors

Therapeutic Uses

Tadalafil is indicated for the treatment of erectile dysfunction. /Included in US product labeling/

Pharmacology

Tadalafil is used to treat male erectile dysfunction (impotence) and pulmonary arterial hypertension (PAH). Part of the physiological process of erection involves the release of nitric oxide (NO) in the corpus cavernosum. This then activates the enzyme guanylate cyclase which results in increased levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation in the corpus cavernosum, resulting in increased inflow of blood and an erection. Tadalafil is a potent and selective inhibitor of cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum. This means that, with tadalafil on board, normal sexual stimulation leads to increased levels of cGMP in the corpus cavernosum which leads to better erections. Without sexual stimulation and no activation of the NO/cGMP system, tadalafil should not cause an erection.
Tadalafil is a carboline-based compound with vasodilatory activity. Tadalafil selectively inhibits the cyclic guanosine monophosphate (cGMP)-specific type 5 phosphodiesterase- (PDE-5)-mediated degradation of cGMP, which is found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis. Inhibition of cGMP degradation by tadalafil results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, and, so, prolonged penile erection.

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

G04BE08
G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BE - Drugs used in erectile dysfunction
G04BE08 - Tadalafil

Mechanism of Action

Tadalafil is a selective phosphodiesterase-5 (PDE5) inhibitor that produces several downstream effects with the most common therapeutic effect being smooth muscle relaxation. Patients may experience ED due to a variety of causes including psychogenic, neurogenic, vasculogenic, iatrogenic, or endocrine. These causes result in dysfunction of penile smooth muscle relaxation through either disrupted neuronal signaling or direct influence on smooth muscle cells. During sexual arousal, non-adrenergic non-cholinergic (NANC) neurons release nitric oxide (NO). Nitric oxide stimulates guanylate cyclase which converts guanosine triphosphate to cyclic guanosine monophosphate (cGMP). cGMP activates the cGMP-dependent kinase (PKG) in a signal cascade which activates K+ channels leading to inhibition of Ca2+ channels, inhibits platelet activation, and inhibits smooth muscle cell proliferation while inducing apoptosis. This signal cascade is attenuated by PDE5 which breaks the phosphodiester bond of cGMP, converting it to GMP. Inhibition of PDE5 by tadalafil increases signaling via the PKG cascade which supports penile smooth muscle relaxation during sexual arousal by decreasing Ca2+ entry into smooth muscle cells. This smooth muscle relaxation allows blood to fill the corpus cavernosum thereby producing an erection. In PAH, blood pressure in the pulmonary arteries is raised due to a variety of mechanisms stemming from endothelial dysfunction. Decreased production of NO and prostacyclin reduce vasodilatory signaling while overproduction of endothelin-1 and thromboxane increase vasoconstriction. Inflammation, thromboses, and hypoxia later contribute to vascular remodeling which further reduces luminal size. The resultant increase in blood pressure reduces the capacity for gas exchange and increases afterload at the right ventricle, producing symptoms of dyspnea, fatigue, and dizziness as well as leading to right-sided heart failure. Tadalafil exerts its therapeutic effect in PAH through boosting NO-cGMP signaling to contribute to smooth muscle relaxation as with ED. Lastly, tadalafil is used to treat BPH. BPH produces urinary dysfunction through hyperproliferation of the epithelial and smooth muscle layers of the prostate. The increased size of the prostate blocks urine flow through the urethra resulting in higher residual volumes due to incomplete emptying. Tadalafil does not appear to exert its benefit via smooth muscle relaxation of the prostate. It may instead exert its effect through a mix of increased oxygenation and decreased inflammation, which decreases tissue remodeling, and inhibition of cell proliferation through the cGMP cascade. The decreased affinity for PDE6 compared to other PDE5 inhibitors may explain the decreased incidence of visual side effects as PDE6 is present in the eye and contributes to color vision.
In vitro studies have shown that the effect of tadalafil is more potent on phosphodiesterase type 5 (PDE5) than on other phosphodiesterases. These studies have shown that tadalafil is >10,000-fold more potent for PDE5 than for PDE1, PDE2, PDE4, and PDE7 enzymes, which are found in the heart, brain, blood vessels, liver, leukocytes, skeletal muscle, and other organs. Tadalafil is >10,000-fold more potent for PDE5 than for PDE3, an enzyme found in the heart and blood vessels. Additionally, tadalafil is 700-fold more potent for PDE5 than for PDE8, PDE9, PDE10 and 14-fold more potent for PDE5 than for PDE11A1, an enzyme found in human skeletal muscle. Tadalafil inhibits human recombinant PDE11A1 activity at concentrations within the therapeutic range. The physiological role and clinical consequence of PDE11 inhibition in humans have not been defined.
Studies in vitro have demonstrated that tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is found in corpus cavernosum smooth muscle, vascular and visceral smooth muscle, skeletal muscle, platelets, kidney, lung, cerebellum, and pancreas.
Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosum smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cyclic GMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) enhances erectile function by increasing the amount of cyclic GMP. Tadalafil inhibits PDE5. Because sexual stimulation is required to initiate the local release of nitric oxide, the inhibition of PDE5 by tadalafil has no effect on the absence of sexual stimulation.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE5 [HSA:8654] [KO:K13762]

Vapor Pressure

2.2X10-14 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

171596-29-5

Absorption Distribution and Excretion

Tadalafil has a tmax of 0.5-6h with a median of 2h in healthy adults. The tmax in adults with PAH is reported as 2-8h with a median of 4h. There does not appear to be a significant effect on absorption when tadalafil is taken with food.
Tadalafil is primarily eliminated via hepatic metabolism. These metabolites are mainly excreted in the feces (61%) and to a lesser extent in the urine (36%)
Tadalafil has a mean apparent volume of distribution of 63L in healthy adults. The mean apparent volume of distribution is reported as 77L in adults with PAH.
The mean apparent oral clearance of tadalafil is 2.5-3.4L/h in healthy adults. The mean apparent oral clearance in adults with PAH is reported as 3.5L/h
Tmax: 30 minutes to 6 hours (median 2 hours). Absolute bioavailability has not been determined; rate and extent of absorption are not influenced by food.
Volume of distribution: 63 L; indicating distribution into tissues. Less than 0.0005% of administered dose was found in the semen of healthy subjects. 94% protein bound.
Over a dose range of 2.5 to 20 mg, tadalafil exposure (AUC) increases proportionally with dose in healthy subjects. Steady-state plasma concentrations are attained within 5 days of once-daily dosing, and exposure is approximately 1.6-fold greater than after a single dose.
Elimination: Mean oral clearance: 2.5 L per hour. Fecal: 61%. Urine: 36%.
For more Absorption, Distribution and Excretion (Complete) data for TADALAFIL (11 total), please visit the HSDB record page.

Metabolism Metabolites

Tadalafil undergoes hepatic metabolism via CYP3A4 to a catechol metabolite. This catechol metabolite undergoes subsequent methylation and glucuronidation with the methyl-glucuronide metabolite becoming the primary metabolite in circulation. None of the known metabolites are considered to be active.
Biotransformation: Hepatic metabolism, mainly by CYP3A4. Tadalafil is predominantly metabolized by CYP3A4 to a catechol metabolite. The catechol metabolite undergoes extensive methylation and glucuronidation to form the methylcatechol and methylcatechol glucuronide conjugate, respectively. The major circulating metabolite is the methylcatechol glucuronide. Methylcatechol concentrations are less than 10% of glucuronide concentrations. In vitro data suggests that metabolites are not expected to be pharmacologically active at observed metabolite concentrations.

Wikipedia

Tadalafil
2C-D

Drug Warnings

The Food and Drug Administration ... approved updated labeling for Cialis, Levitra and Viagra to reflect a small number of post-marketing reports of sudden vision loss, attributed to NAION (non arteritic ischemic optic neuropathy), a condition where blood flow is blocked to the optic nerve. FDA advises patients to stop taking these medicines, and call a doctor or healthcare provider right away if they experience sudden or decreased vision loss in one or both eyes. Further, patients taking or considering taking these products should inform their health care professionals if they have ever had severe loss of vision, which might reflect a prior episode of NAION. Such patients are at an increased risk of developing NAION again.
Cardiovascular status of patients should be considered since there is a degree of risk associated with sexual activity; treatments for erectile dysfunction, including tadalafil, should not be used in men for whom sexual activity is inadvisable as a result of their underlying cardiac status.
The following groups of patients with cardiovascular disease were not included in clinical safety and efficacy trials for Cialis, and, therefore, the use of Cialis is not recommended in these groups until further information is available: patients with a myocardial infarction within the last 90 days, patients with unstable angina or angina occurring during sexual intercourse, patients with New York Heart Association Class 2 or greater heart failure in the last 6 months, patients with uncontrolled arrhythmias, hypotension (<90/50 mm Hg), or uncontrolled hypertension (>170/100 mm Hg), and patients with a stroke within the last 6 months. In addition, patients with known hereditary degenerative retinal disorders, including retinitis pigmentosa, were not included in the clinical trials, and use in these patients is not recommended.
The effect of a 100 mg single dose of tadalafil on the QT interval was evaluated at the time of peak tadalafil concentration in a randomized, double-blinded, placebo, and active (intravenous ibutilide)-controlled crossover study in 90 healthy males aged 18 to 53 years. The mean change in QTc (Fridericia QT correction) for tadalafil, relative to placebo, was 3.5 milliseconds (two-sided 90% CI=1.9, 5.1). The mean change in QTc (Individual QT correction) for tadalafil, relative to placebo, was 2.8 milliseconds (two-sided 90% CI=1.2, 4.4). A 100 mg dose of tadalafil (5 times the highest recommended dose) was chosen because this dose yields exposures covering those observed upon coadministration of tadalafil with potent CYP3A4 inhibitors or those observed in renal impairment. In this study, the mean increase in heart rate associated with /this/ dose of tadalafil compared to placebo was 3.1 beats per minute.
For more Drug Warnings (Complete) data for TADALAFIL (18 total), please visit the HSDB record page.

Biological Half Life

The mean half-life of elimination of tadalafil is 15-17.5h in healthy adults. The mean half-life of elimination in adults with PAH is reported as 35h.
Terminal: 17.5 hours

Use Classification

Human drugs -> Urologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Information available in 2005 indicated that Tadalafil was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Denmark, Finland, France, Germany, Greece, Hungary, Iceland, Ireland, Italy, Luxembourg, Netherlands, Norway, Portugal, Romania, Singapore, Spain, Sweden, Switzerland, United Kingdom, United States (1,2)

Interactions

Simultaneous administration of an antacid (magnesium hydroxide/aluminum hydroxide) and tadalafil reduced the apparent rate of absorption of tadalafil without altering the exposure (AUC) to tadalafil.
A significant interaction between tadalafil and nitroglycerin was observed to last up to 48 hours; at least 48 hours should elapse after the last dose of tadalafil before nitrate administration is considered.
Administration of tadalafil to patients who are using any form of organic nitrates, either regularly and/or intermittently, is contraindicated; in clinical pharmacology studies tadalafil was shown to potentiate the hypotensive effects of nitrates; this is thought to result from the combined effects of nitrates and tadalafil on the nitric oxide/cGMP pathway.
The safety and efficacy of combinations of tadalafil and other erectile dysfunctions have not been studied; use of combinations is not recommended.
For more Interactions (Complete) data for TADALAFIL (15 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Mehanna MM, Domiati S, Chmaisse HN, El Mallah A. Antinociceptive effect of Tadalafil in various pain models: Involvement of opioid receptors and Nitric oxide cyclic GMP pathways. Toxicol Appl Pharmacol. 2018 May 16. pii: S0041-008X(18)30218-7. doi: 10.1016/j.taap.2018.05.013. [Epub ahead of print] PubMed PMID: 29777732.
2: Pantziarka P, Sukhatme V, Crispino S, Bouche G, Meheus L, Sukhatme VP. Repurposing drugs in oncology (ReDO)-selective PDE5 inhibitors as anti-cancer agents. Ecancermedicalscience. 2018 Apr 11;12:824. doi: 10.3332/ecancer.2018.824. eCollection 2018. PubMed PMID: 29743944; PubMed Central PMCID: PMC5931815.
3: Walton RB, Reed LC, Estrada SM, Schmiedecke SS, Villazana-Kretzer DL, Napolitano PG, Ieronimakis N. Evaluation of Sildenafil and Tadalafil for Reversing Constriction of Fetal Arteries in a Human Placenta Perfusion Model. Hypertension. 2018 May 7. pii: HYPERTENSIONAHA.117.10738. doi: 10.1161/HYPERTENSIONAHA.117.10738. [Epub ahead of print] PubMed PMID: 29735634.
4: Bhattar R, Tomar V, Yadav SS, Dhakad DS. Comparison of safety and efficacy of silodosin, solifenacin, tadalafil and their combinations in the treatment of double-J stent- related lower urinary system symptoms: A prospective randomized trial. Turk J Urol. 2018 May;44(3):228-238. doi: 10.5152/tud.2018.50328. Epub 2018 Mar 6. PubMed PMID: 29733797; PubMed Central PMCID: PMC5937643.
5: Sun X, Guan W, Liu H, Tang K, Yan L, Zhang Y, Zeng J, Chen Z, Xu H, Ye Z. Efficacy and safety of PDE5-Is and α-1 blockers for treating lower ureteric stones or LUTS: a meta-analysis of RCTs. BMC Urol. 2018 May 3;18(1):30. doi: 10.1186/s12894-018-0345-4. PubMed PMID: 29724204; PubMed Central PMCID: PMC5934901.
6: Li WJ, Xu MX, Guo JH, Cai ZK, Jiang YQ, Wang Z. [Effects of different medications with tadalafil on erectile dysfunction in males with primary sexual failure]. Zhonghua Nan Ke Xue. 2017 Jun;23(6):522-526. Chinese. PubMed PMID: 29722944.
7: Teymouri Rad R, Mortazavi SA, Vatanara A, Dadashzadeh S. Enhanced Dissolution Rate of Tadalafil Nanoparticles Prepared by Sonoprecipitation Technique: Optimization and Physicochemical Investigation. Iran J Pharm Res. 2017 Fall;16(4):1335-1348. PubMed PMID: 29721025; PubMed Central PMCID: PMC5843297.
8: Park SI, Heo SH, Kim G, Chang S, Song KH, Kim MG, Jin EH, Kim J, Lee S, Hong JH. Comparison of tadalafil pharmacokinetics after administration of a new orodispersible film versus a film-coated tablet. Drug Des Devel Ther. 2018 Apr 20;12:935-942. doi: 10.2147/DDDT.S155040. eCollection 2018. PubMed PMID: 29719379; PubMed Central PMCID: PMC5916261.
9: Dash P, Bala Divya M, Guruprasad L, Guruprasad K. Three-dimensional models of Mycobacterium tuberculosis proteins Rv1555, Rv1554 and their docking analyses with sildenafil, tadalafil, vardenafil drugs, suggest interference with quinol binding likely to affect protein's function. BMC Struct Biol. 2018 Apr 18;18(1):5. doi: 10.1186/s12900-018-0085-4. PubMed PMID: 29669541; PubMed Central PMCID: PMC5907181.
10: Causanilles A, Rojas Cantillano D, Emke E, Bade R, Baz-Lomba JA, Castiglioni S, Castrignanò E, Gracia-Lor E, Hernández F, Kasprzyk-Hordern B, Kinyua J, McCall AK, van Nuijs ALN, Plósz BG, Ramin P, Rousis NI, Ryu Y, Thomas KV, de Voogt P. Comparison of phosphodiesterase type V inhibitors use in eight European cities through analysis of urban wastewater. Environ Int. 2018 Apr 2;115:279-284. doi: 10.1016/j.envint.2018.03.039. [Epub ahead of print] PubMed PMID: 29621715.
11: Ni W, Wang H, Li X, Zheng X, Wang M, Zhang J, Gong Q, Ling D, Mao F, Zhang H, Li J. Novel Tadalafil Derivatives Ameliorates Scopolamine-Induced Cognitive Impairment in Mice via Inhibition of Acetylcholinesterase (AChE) and Phosphodiesterase 5 (PDE5). ACS Chem Neurosci. 2018 Apr 17. doi: 10.1021/acschemneuro.8b00014. [Epub ahead of print] PubMed PMID: 29616790.
12: Kim S, Sung GT. Efficacy and Safety of Tadalafil 5 mg Once Daily for the Treatment of Erectile Dysfunction After Robot-Assisted Laparoscopic Radical Prostatectomy: A 2-Year Follow-Up. Sex Med. 2018 Jun;6(2):108-114. doi: 10.1016/j.esxm.2017.12.005. Epub 2018 Mar 27. PubMed PMID: 29602721.
13: Huang YC, Lee HC, Lin YL, Tsai CF, Cheng HF. Identification of a new type tadalafil analogue in a supplement product. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Mar 30. doi: 10.1080/19440049.2018.1459052. [Epub ahead of print] PubMed PMID: 29601254.
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